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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

Cat. No.: B1247394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate building blocks is paramount to

achieving desired outcomes with optimal efficiency. Ethyl 3-nitropropanoate and methyl 3-
nitropropanoate are two closely related aliphatic nitro compounds that serve as versatile

intermediates in the synthesis of a variety of target molecules, including pharmaceuticals and

agrochemicals. Their utility stems from the presence of both a nitro group, which can be

transformed into an amine or participate in C-C bond-forming reactions, and an ester

functionality. This guide provides an objective comparison of their performance in synthesis,

supported by experimental data and detailed protocols.

Executive Summary
Both ethyl and methyl 3-nitropropanoate are valuable synthetic intermediates. The primary

distinction in their reactivity lies in the steric bulk of the ester group. Methyl 3-nitropropanoate,

being less sterically hindered, generally exhibits faster reaction rates in certain transformations

compared to its ethyl counterpart. However, the choice between the two often depends on the

specific reaction, desired product characteristics, and downstream processing considerations.

Ethyl 3-nitropropanoate may be preferred in instances where a slightly less reactive substrate

is advantageous for controlling selectivity or when the ethyl ester is the desired final

functionality.
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A summary of the key physical and chemical properties of ethyl and methyl 3-nitropropanoate
is presented below. These properties are essential for planning synthetic procedures, including

solvent selection and purification methods.

Property Ethyl 3-nitropropanoate Methyl 3-nitropropanoate

CAS Number 3590-37-2 20497-95-4

Molecular Formula C₅H₉NO₄ C₄H₇NO₄

Molecular Weight 147.13 g/mol 133.10 g/mol

Boiling Point 223.3 °C at 760 mmHg 68 °C at 1 mmHg

Density ~1.2 g/cm³ 1.249 g/mL at 25 °C

Performance in Synthesis: A Comparative Analysis
The performance of these two esters is best illustrated by examining their behavior in common

synthetic transformations.

Nitro-Mannich/Lactamization Reaction
A direct comparison of the reaction kinetics in a nitro-Mannich/lactamization reaction cascade

with 3,4-dihydroisoquinoline revealed a clear trend related to the steric hindrance of the ester

group. Real-time monitoring via ¹H NMR spectroscopy showed that the reaction rate increased

significantly with decreasing steric bulk of the ester moiety.[1]

Ester Relative Reaction Rate

Phenyl 3-nitropropanoate Slowest

Ethyl 3-nitropropanoate Intermediate

Methyl 3-nitropropanoate Fastest

This data suggests that for reactions where the ester group is in close proximity to the reacting

center, the smaller methyl group allows for faster conversion.
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Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a common and crucial transformation for

these compounds, yielding valuable β-amino esters. While direct comparative yield data under

identical conditions is scarce in the literature, the reaction is readily achievable for both esters

using various reducing agents.

Reaction Reagents Product Typical Yield

Reduction of Ethyl 3-

nitropropanoate
LiAlH₄

Ethyl 3-

aminopropanoate
Good

Reduction of Methyl 3-

nitropropanoate
H₂, Pd/C

Methyl 3-

aminopropanoate
Quantitative

Given the similar electronic nature of the ethyl and methyl esters, significant differences in the

yield of the reduction itself are not generally expected. The choice of reducing agent and

reaction conditions will have a more pronounced impact.

Michael Addition
Both ethyl and methyl 3-nitropropanoate can act as precursors to Michael donors. For

instance, deprotonation at the α-position can generate a nucleophile for conjugate addition to

α,β-unsaturated carbonyls. The steric bulk of the ester could subtly influence the rate and

stereoselectivity of such reactions, although specific comparative studies are not readily

available.

Experimental Protocols
Synthesis of Ethyl 3-nitropropanoate via Michael
Addition
This protocol describes a common method for the synthesis of ethyl 3-nitropropanoate.

Reaction: Nitromethane + Ethyl acrylate → Ethyl 3-nitropropanoate

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1247394?utm_src=pdf-body
https://www.benchchem.com/product/b1247394?utm_src=pdf-body
https://www.benchchem.com/product/b1247394?utm_src=pdf-body
https://www.benchchem.com/product/b1247394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of nitromethane and ethyl acrylate, a suitable catalyst is added. Phase-transfer

catalysts like tetrabutylammonium bromide can enhance the reaction rate.

The reaction is typically stirred in a solvent such as tetrahydrofuran (THF) or

dichloromethane.

The temperature is maintained between 25–40 °C to balance reaction kinetics and minimize

side-product formation.

Upon completion, the reaction mixture is worked up, and the product is purified, often by

distillation.

Yields of up to 82% have been reported for this method.

Synthesis of Methyl 3-nitropropanoate via Esterification
This protocol outlines the synthesis of methyl 3-nitropropanoate from 3-nitropropanoic acid.

Reaction: 3-Nitropropanoic acid + Methanol → Methyl 3-nitropropanoate

Procedure:

3-Nitropropanoic acid is dissolved in methanol.

An acid catalyst, such as sulfuric acid, is added.

The mixture is heated to reflux to drive the esterification.

After the reaction is complete, the mixture is cooled, and the excess methanol is removed

under reduced pressure.

The crude product is then purified, for example, by distillation.

Reduction of the Nitro Group (General Procedure)
This protocol provides a general method for the reduction of the nitro group to an amine.

Reaction: Alkyl 3-nitropropanoate → Alkyl 3-aminopropanoate
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Procedure using H₂/Pd-C:

The alkyl 3-nitropropanoate is dissolved in a suitable solvent, such as methanol or ethanol.

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the

solution.

The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a pressure

reactor).

The reaction is stirred at room temperature until the starting material is consumed (monitored

by TLC or GC).

Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent

is evaporated to yield the product. This method often provides quantitative yields.

Biological Activity and Signaling Pathway
The biological activity of these compounds is primarily attributed to the 3-nitropropionate

moiety. 3-Nitropropionic acid (3-NPA) and its derivatives are known inhibitors of mitochondrial

succinate dehydrogenase, a key enzyme in the Krebs cycle (tricarboxylic acid cycle) and the

electron transport chain.[1] Inhibition of this enzyme disrupts cellular respiration and can lead to

cellular toxicity.

Ethyl 3-nitropropanoate has been shown to selectively suppress succinic acid biosynthesis.

At a concentration of 0.1 mM, it can decrease succinic acid levels by as much as 89.25%

without significantly affecting lactic acid fermentation kinetics in certain systems.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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